molecular formula C20H32O3 B12433372 (1R,3aR,5aS,7R,9aR,11aR)-1,2,3a,4,5,5a,6,7,8,9,9a,10,11,11a-Tetradecahydro-6,6,9a,11a-tetramethylphenanthro[1,2-b]furan-1,7-diol

(1R,3aR,5aS,7R,9aR,11aR)-1,2,3a,4,5,5a,6,7,8,9,9a,10,11,11a-Tetradecahydro-6,6,9a,11a-tetramethylphenanthro[1,2-b]furan-1,7-diol

Katalognummer: B12433372
Molekulargewicht: 320.5 g/mol
InChI-Schlüssel: OJVSSCWLDLYDFI-FDXIFFQDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(9aR,11aR)-6,6,9a,11a-tetramethyl-1H,2H,3aH,4H,5H,5aH,7H,8H,9H,10H,11H-phenanthro[1,2-b]furan-1,7-diol is a complex organic compound with a unique structure that includes multiple fused rings and hydroxyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (9aR,11aR)-6,6,9a,11a-tetramethyl-1H,2H,3aH,4H,5H,5aH,7H,8H,9H,10H,11H-phenanthro[1,2-b]furan-1,7-diol can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction, where a furan derivative reacts with a suitable dienophile under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(9aR,11aR)-6,6,9a,11a-tetramethyl-1H,2H,3aH,4H,5H,5aH,7H,8H,9H,10H,11H-phenanthro[1,2-b]furan-1,7-diol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids or bases for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

(9aR,11aR)-6,6,9a,11a-tetramethyl-1H,2H,3aH,4H,5H,5aH,7H,8H,9H,10H,11H-phenanthro[1,2-b]furan-1,7-diol has several scientific research applications:

Wirkmechanismus

The mechanism of action of (9aR,11aR)-6,6,9a,11a-tetramethyl-1H,2H,3aH,4H,5H,5aH,7H,8H,9H,10H,11H-phenanthro[1,2-b]furan-1,7-diol involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating oxidative stress and inflammatory responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets (9aR,11aR)-6,6,9a,11a-tetramethyl-1H,2H,3aH,4H,5H,5aH,7H,8H,9H,10H,11H-phenanthro[1,2-b]furan-1,7-diol apart is its specific arrangement of fused rings and hydroxyl groups, which confer unique chemical and biological properties

Eigenschaften

Molekularformel

C20H32O3

Molekulargewicht

320.5 g/mol

IUPAC-Name

(9aR,11aR)-6,6,9a,11a-tetramethyl-2,3a,4,5,5a,7,8,9,10,11-decahydro-1H-naphtho[1,2-g][1]benzofuran-1,7-diol

InChI

InChI=1S/C20H32O3/c1-18(2)14-6-5-12-13(19(14,3)10-8-15(18)21)7-9-20(4)16(22)11-23-17(12)20/h14-17,21-22H,5-11H2,1-4H3/t14?,15?,16?,17?,19-,20+/m0/s1

InChI-Schlüssel

OJVSSCWLDLYDFI-FDXIFFQDSA-N

Isomerische SMILES

C[C@@]12CCC(C(C1CCC3=C2CC[C@]4(C3OCC4O)C)(C)C)O

Kanonische SMILES

CC1(C2CCC3=C(C2(CCC1O)C)CCC4(C3OCC4O)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.